molecular formula C14H21NO2S2 B2833496 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide CAS No. 1448135-33-8

2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Cat. No. B2833496
CAS RN: 1448135-33-8
M. Wt: 299.45
InChI Key: JOMFYPIWGPCKID-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as CPTEA, and it is a member of the thioamide family.

Scientific Research Applications

Conformational Analysis and Opioid Receptor Agonism

Research by Costello et al. (1991) and Barlow et al. (1991) on similar N-[2-(1-pyrrolidinyl)ethyl]acetamides and their derivatives demonstrates the importance of conformational analysis in developing potent opioid kappa agonists. These studies illustrate how modifications to the molecular structure can significantly affect biological activity, suggesting potential applications in designing new therapeutic agents targeting opioid receptors (Costello et al., 1991); (Barlow et al., 1991).

Radical Cyclization in Organic Synthesis

Chikaoka et al. (2003) explore the Mn(III)/Cu(II)-mediated oxidative radical cyclization of α-(Methylthio)acetamides, leading to erythrinanes. This research highlights the utility of radical cyclization reactions in synthesizing complex organic molecules, potentially applicable to the synthesis and modification of compounds like 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide for medicinal chemistry applications (Chikaoka et al., 2003).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) describe the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study showcases the importance of selective enzymatic reactions in drug synthesis, potentially relevant for modifying or synthesizing derivatives of the target compound for pharmaceutical use (Magadum & Yadav, 2018).

Synthesis and Evaluation of Derivatives for Biological Activity

Further research by Fuloria et al. (2009) on novel imines and thiazolidinones derived from similar core structures emphasizes the synthesis and evaluation of such compounds for antimicrobial activity. This line of research suggests potential applications in discovering new antimicrobial agents through the synthesis and biological evaluation of derivatives of the compound (Fuloria et al., 2009).

Learning and Memory Facilitation

Jiang Jing-ai (2006) investigates the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice, highlighting the potential of structurally related compounds in neuropharmacological research (Jiang Jing-ai, 2006).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S2/c1-10-6-7-18-14(10)12(16)8-15-13(17)9-19-11-4-2-3-5-11/h6-7,11-12,16H,2-5,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMFYPIWGPCKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CSC2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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